Ethyl 2-(naphthalen-2-ylamino)propanoate

Description

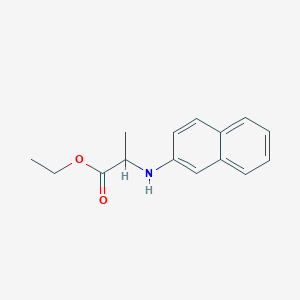

Ethyl 2-(naphthalen-2-ylamino)propanoate is an ester derivative of propanoic acid featuring a naphthalene-2-ylamino substituent at the α-carbon (Figure 1). For example, triflate intermediates derived from naproxen (a naphthalene-based anti-inflammatory drug) have been used to synthesize similar compounds like 2-(6-ethyl-naphthalen-2-yl)propanoic acid . The esterification of such acids or nucleophilic substitution reactions involving naphthol derivatives (as in ) could theoretically yield the target compound.

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

ethyl 2-(naphthalen-2-ylamino)propanoate |

InChI |

InChI=1S/C15H17NO2/c1-3-18-15(17)11(2)16-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,16H,3H2,1-2H3 |

InChI Key |

IMKYFNUYIPBAQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Fenoxaprop-ethyl (ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) and quizalofop-ethyl (ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate) are herbicides with phenoxy-benzoxazole/quinoxaline substituents (Figure 2). Key differences from the target compound include:

- Substituent Chemistry: Fenoxaprop-ethyl lacks the naphthalene-amino group but features a benzoxazole ring linked via an ether bond. This enhances lipophilicity, critical for plant membrane penetration .

- Applications : These compounds are optimized for herbicidal activity, unlike the uncharacterized target compound.

- Synthesis: Nucleophilic substitution of phenols with propargyl bromide () or chloro-quinoxaline intermediates is common .

Amino-Functionalized Propanoates in Pharmaceuticals

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () is a venlafaxine derivative with a methoxyphenyl and dimethylamino group (Figure 3). Comparisons include:

- Amino Group Placement: The dimethylamino group in this compound is at the β-position, whereas the target compound’s amino group is α to the ester.

- Solubility : The hydrochloride salt form enhances water solubility, unlike the neutral ethyl ester in the target compound .

- Biological Relevance: The methoxyphenyl group in the venlafaxine derivative contributes to serotonin-norepinephrine reuptake inhibition, suggesting that the naphthalene-amino group in the target compound may similarly influence bioactivity.

Propanoates in Polymer Chemistry

Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (ETTP, ) is a reversible addition-fragmentation chain-transfer (RAFT) agent with a thiocarbonylthio group (Figure 4). Contrasts include:

Naphthalene-Containing Propanoic Acid Derivatives

2-(6-Ethyl-naphthalen-2-yl)propanoic acid () shares a naphthalene backbone but differs in functional groups:

Table 1: Comparative Analysis of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.